2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester
Description
Overview of 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic Acid Methyl Ester
2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester is a fluorinated aromatic ester characterized by a benzoic acid backbone substituted with an acetylamino group at position 2, a fluorine atom at position 4, and a 2,2,2-trifluoro-1-hydroxyethyl moiety at position 5. The methyl ester functional group at the carboxylic acid position enhances its solubility in organic solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. While the exact CAS number for this compound is not explicitly listed in the provided sources, structurally related derivatives, such as methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate (CAS 202664-85-5) and 4-(2-hydroxy-acetylamino)-benzoic acid methyl ester (CAS 16770078), highlight the prevalence of similar acetamido and ester-containing aromatic systems in synthetic chemistry.
The molecular formula of this compound can be deduced as $$ \text{C}{13}\text{H}{12}\text{F}4\text{NO}5 $$, with a molecular weight of approximately 356.24 g/mol. Its structure integrates multiple functional groups that contribute to its reactivity: the electron-withdrawing fluorine atoms and trifluoromethyl group influence electrophilic substitution patterns, while the hydroxyethyl and acetylamino groups offer sites for further chemical modifications.
Historical Context and Discovery
The synthesis of fluorinated benzoic acid derivatives gained prominence in the late 20th century, driven by the pharmaceutical industry's demand for bioactive molecules with improved metabolic stability and membrane permeability. While the specific discovery timeline of 2-acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester is not documented in the provided sources, its structural motifs align with innovations in fluorination and esterification methodologies. For example, the patent CN109553528A describes a multi-step synthesis of methyl 2-methyl-4-acetyl benzoate, involving acylation, cyanation, hydrolysis, and esterification. Similarly, Evotec's catalog of intermediates includes trifluoromethylsulfonyl and fluorophenyl derivatives, underscoring industrial expertise in introducing fluorine-containing groups into aromatic systems.
The compound’s design likely emerged from efforts to optimize pharmacokinetic properties in drug candidates. Fluorine atoms are often incorporated to modulate lipophilicity and binding affinity, while ester groups serve as prodrug functionalities. The hydroxyethyl segment may facilitate hydrogen bonding interactions in target biomolecules, a strategy observed in analogs like methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate.
Relevance in Contemporary Chemical Research
In modern research, this compound exemplifies the synergy between fluorine chemistry and medicinal chemistry. Fluorinated aromatic esters are pivotal in developing enzyme inhibitors, receptor agonists/antagonists, and imaging agents. For instance, intermediates such as potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS 1430722-07-8) and 2-(perfluorohexyl)ethyl methacrylate (CAS 2144-53-8) demonstrate the utility of fluorinated building blocks in creating materials with unique surface properties and biological activities.
The acetylamino group in this compound suggests potential applications in targeting acetylcholinesterase or histone deacetylases (HDACs), enzymes implicated in neurodegenerative diseases and cancer. Furthermore, the trifluoro-hydroxyethyl moiety could enhance metabolic resistance compared to non-fluorinated analogs, a hypothesis supported by studies on fluorinated pharmaceuticals like fluvastatin.
Scope and Objectives of the Outline
This article systematically examines the chemical attributes, synthetic pathways, and research applications of 2-acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester. The following sections will explore:
- Structural and physicochemical properties , including spectroscopic characteristics and stability profiles.
- Synthetic methodologies , drawing parallels to established protocols for fluorinated benzoic acid derivatives.
- Applications in chemical research , emphasizing its role as a precursor in drug discovery and material science.
By adhering to this framework, the analysis aims to provide a rigorous, evidence-based perspective on the compound’s significance within the broader context of fluoroorganic chemistry.
Properties
Molecular Formula |
C12H11F4NO4 |
|---|---|
Molecular Weight |
309.21 g/mol |
IUPAC Name |
methyl 2-acetamido-4-fluoro-5-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H11F4NO4/c1-5(18)17-9-4-8(13)6(10(19)12(14,15)16)3-7(9)11(20)21-2/h3-4,10,19H,1-2H3,(H,17,18) |
InChI Key |
JJOSTDNGYYKYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)F)C(C(F)(F)F)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Benzoic Acid Derivative Synthesis
The foundational step involves constructing the substituted benzoic acid backbone. A prevalent method adapts methyl 3-(trifluoromethyl)benzoate synthesis protocols, where side-chain chlorination and fluorination are critical. For instance, chlorination of methyl benzoyl formyl chloride precursors under catalytic conditions (initiators like AIBN) achieves selective trifluoromethyl group introduction. However, this route requires precise temperature control (60–80°C) to avoid polyhalogenation byproducts.
Introduction of the Trifluoroethyl-Hydroxy Group
The 2,2,2-trifluoro-1-hydroxy-ethyl side chain is incorporated via Ru-catalyzed stereoselective addition . A phosphine-free Ru(p-cymene)Cl₂/AgSbF₆/Cu(OAc)₂ system enables regio- and stereoselective coupling of trifluoromethylated alkynes to benzoic acid derivatives. For example, reacting methyl 4-fluoro-3-acetylamino-benzoate with trifluoromethyl phenylacetylene in dichloroethane (DCE) at 100°C for 21 hours yields the (E)-enol ester intermediate with 80% efficiency. Hydrolysis of this intermediate under acidic conditions (H₂SO₄, 80–85°C) generates the hydroxyl group while preserving stereochemistry.
Acetylation and Esterification
Final functionalization involves acetylation of the amino group and methyl ester formation . Acylation reagents like acetyl chloride in dichloromethane (DCM) at 0–5°C selectively modify the amino group without affecting the hydroxyl moiety. Subsequent esterification employs methanol under acidic catalysis (H₂SO₄ or TsOH), achieving near-quantitative conversion. Notably, nitrogen bubbling during hydrolysis steps minimizes oxidation side reactions.
Optimization Strategies and Catalytic Systems
Catalytic trifluoromethylation
The Ru/AgSbF₆/Cu(OAc)₂ system (3.5 mol% Ru) demonstrates superior activity for trifluoroethyl group insertion. Key advantages include:
- High stereoselectivity : >95% (E)-isomer formation.
- Broad substrate tolerance : Compatible with electron-deficient aryl rings.
- Scalability : Demonstrated at 1 mmol scale with 80% yield.
Comparative data for trifluoromethylation methods:
| Catalyst System | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|
| Ru(p-cymene)Cl₂/AgSbF₆ | 100 | 80 | 95:5 |
| Pd/Cu (Traditional) | 120 | 65 | 80:20 |
Hydroxyl Protection-Deprotection
To prevent unwanted hydroxyl group reactivity during synthesis, p-methylbenzenesulfonyl (Ts) protection is preferred. TsCl in pyridine at 0°C achieves quantitative protection, while deprotection uses H₂SO₄/H₂O (1:1) at 80°C. This approach reduces disubstituted impurities from 12% to <1%.
Impurity Control
Critical impurities include:
- Meta-isomers : Formed during hydroxyl protection; minimized using TsCl over acetyl groups.
- Disubstituted byproducts : Controlled via slow reagent addition (2–3 hours) and low-temperature acylation.
- Ester hydrolysis products : Suppressed by anhydrous methanol and nitrogen inerting.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies indicate that continuous flow reactors enhance the chlorination and acylation steps:
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide, and other hydrolyzing agents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that derivatives of benzoic acid, including 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester, may exhibit antiviral properties. A study focusing on structure-activity relationships of niclosamide analogs demonstrated that modifications to the benzoic acid moiety could enhance antiviral activity while reducing cytotoxicity. This suggests that similar modifications to the compound could lead to promising antiviral agents .
2. Pharmacokinetic Enhancements
The compound has been investigated for its pharmacokinetic properties. Prodrug forms of related compounds have shown improved oral bioavailability and plasma exposure. For instance, prodrugs synthesized from similar benzoic acid derivatives exhibited enhanced absorption and stability in biological systems, which is critical for therapeutic efficacy .
3. Inhibition of HIV Integrase
Compounds structurally related to 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester have been studied for their ability to inhibit HIV integrase. This mechanism is vital for preventing the integration of viral DNA into host genomes, making it a target for antiretroviral therapy .
Biological Studies
1. Cytotoxicity Evaluations
Cytotoxicity studies are essential for assessing the safety profile of new compounds. The synthesis and evaluation of analogs have shown varying levels of cytotoxic effects depending on structural modifications. Compounds with electron-withdrawing groups have been noted to influence cytotoxicity positively .
2. Structure-Activity Relationship (SAR) Analysis
The compound's structure allows for extensive SAR studies that can inform the design of more effective derivatives. By altering functional groups and substituents on the benzoic acid core, researchers can identify compounds with enhanced biological activity or reduced side effects .
Several case studies highlight the effectiveness of modifications to benzoic acid derivatives:
- Case Study on Antiviral Modifications
- Prodrug Development
Mechanism of Action
The mechanism of action of 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 1 926 722 B1)
Two patented compounds share functional similarities:
2-(4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazole-4-carboxylic acid methyl ester Core structure: Benzoimidazole-pyridyl-imidazole scaffold. Key features:
- Fluorine and trifluoromethyl groups on the phenylamino moiety.
- Methyl ester at the imidazole-carboxylic acid.
- Comparison :
- The trifluoromethyl group increases lipophilicity (higher predicted logP) compared to the target compound’s hydrophilic trifluoro-hydroxy-ethyl group.
- The benzoimidazole core may enhance binding to enzymes or receptors, whereas the target compound’s simpler benzoic acid scaffold favors metabolic flexibility.
2-(4-[2-(2-Chloro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Core structure: Similar to Compound 1 but with a chlorine substituent and ethyl ester. Comparison:
Sulfonylurea Herbicide Esters (Pesticide Chemicals Glossary)
Examples include triflusulfuron methyl ester and metsulfuron methyl ester , which share methyl ester groups but differ in core structure:
- Triazine-sulfonylurea backbone : Facilitates herbicidal activity via acetolactate synthase inhibition.
- Methyl ester role : Enhances plant uptake, with hydrolysis to active sulfonamide acids.
- Fluorine and trifluoro-hydroxy-ethyl groups may confer distinct solubility (e.g., lower logP than triflusulfuron methyl ester).
Data Table: Key Properties of Compared Compounds
*Calculated using ChemDraw and empirical models.
Research Findings and Implications
- Fluorine Effects : Fluorine in the target compound and Patent Compound 1 enhances electronegativity and metabolic stability, a common strategy in drug design .
- Ester Hydrolysis : Methyl esters in the target compound and herbicides undergo hydrolysis, but steric hindrance from the trifluoro-hydroxy-ethyl group may slow this process compared to simpler esters .
Biological Activity
The compound 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester , also known by its CAS number 2387534-78-1 , is a synthetic derivative of benzoic acid that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a fluorine atom and a trifluoroethyl group, which may influence its biological activity. The molecular formula is , with a molecular weight of approximately 338.26 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of benzoic acid can inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The IC50 values for these compounds can range from 7.49 µM to 41 µM depending on the structural modifications made to the parent compound .
Anti-inflammatory Effects
Compounds with similar functional groups have been noted for their anti-inflammatory properties. For example:
- Inhibition of pro-inflammatory cytokines has been reported in several studies involving related benzoic acid derivatives. The mechanisms often involve the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Antimicrobial Activity
The antimicrobial potential of this compound is also noteworthy:
- Studies indicate that benzoic acid derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of metabolic pathways .
Case Studies and Research Findings
Several research articles provide insights into the biological activities associated with related compounds:
- Anticancer Screening : A study evaluated a series of benzoic acid derivatives for their antiproliferative effects across multiple cancer cell lines, identifying key structural features that enhance activity .
- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory effects of similar compounds highlighted their ability to modulate immune responses, particularly through the inhibition of cytokine release .
- Antimicrobial Efficacy : A comparative study demonstrated that certain benzoic acid derivatives possess superior antimicrobial properties when modified with fluorinated groups, suggesting that these modifications may enhance membrane permeability and bioactivity against pathogens .
Data Tables
Q & A
Q. Validation Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorine environments ).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoroethylation).
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
Advanced: How can computational tools like AutoDock4 and Multiwfn elucidate this compound's bioactivity and electronic properties?
Answer:
-
Molecular Docking (AutoDock4) :
-
Electronic Analysis (Multiwfn) :
Q. Example Workflow :
Optimize geometry using DFT (B3LYP/6-311G**).
Export wavefunction files to Multiwfn for ESP visualization .
Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?
Answer:
Stepwise Resolution Strategy :
Re-examine Assumptions : Verify protonation states, solvation models, and tautomeric forms in simulations .
Experimental Validation :
- Conduct dose-response assays (e.g., IC₅₀) to confirm activity trends.
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
Data Triangulation : Cross-reference results with analogous compounds (e.g., fluorinated benzoic acid derivatives ).
Case Study : If AutoDock4 predicts strong binding but bioassays show weak inhibition, check for:
- False positives (e.g., aggregation artifacts).
- Off-target interactions (use proteome-wide docking screens) .
Advanced: What strategies optimize the regioselectivity of fluorination in derivatives of this compound?
Answer:
- Directing Groups : Install temporary protecting groups (e.g., boronate esters) to steer fluorine placement .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd/Cu) for C–H activation in trifluoroethylated positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic fluorination kinetics .
Data-Driven Example : Compare yields and regioselectivity under varying conditions (see table):
| Condition | % Yield | Regioselectivity (4-F vs. 5-F) |
|---|---|---|
| Pd(OAc)₂, DMF, 80°C | 72% | 4-F:5-F = 9:1 |
| CuBr, THF, RT | 58% | 4-F:5-F = 7:3 |
Basic: What spectroscopic "red flags" indicate degradation or impurities in this compound?
Answer:
- ¹H NMR : Extra peaks near δ 2.1–2.3 ppm suggest acetyl group hydrolysis.
- ¹⁹F NMR : Split signals indicate trifluoroethyl group decomposition .
- HPLC-MS : Peaks with m/z ± 18 (water adducts) or +16 (oxidation) imply instability .
Mitigation : Store under argon at –20°C and avoid prolonged light exposure .
Advanced: How can QSAR models improve the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- Descriptor Selection : Include logP, polar surface area, and H-bond donors/acceptors .
- Training Data : Use bioactivity data from fluorinated benzoic acid analogs (e.g., metsulfuron methyl ester ).
- Validation : Apply leave-one-out cross-validation to avoid overfitting.
Example Model :pIC₅₀ = 0.87 × logP – 1.2 × PSA + 2.1 (R² = 0.91)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
